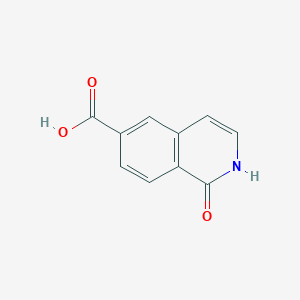

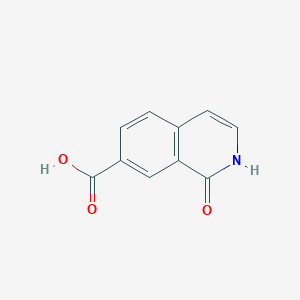

![molecular formula C8H15Cl2N3 B1396815 N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride CAS No. 1332529-31-3](/img/structure/B1396815.png)

N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride

Overview

Description

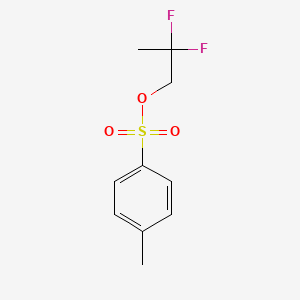

“N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a cyclopropane ring, which is a three-membered ring, and an amine group .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring attached to a cyclopropane ring via a methylene (-CH2-) group. The imidazole ring also has a methyl group attached to one of its nitrogen atoms . The empirical formula of the compound is C6H13Cl2N3, and its molecular weight is 198.09 .Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . Its exact physical and chemical properties, such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Synthesis of Histamine Receptor Agonists

N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride is an intermediate in the synthesis of impromidine-type histamine H2 receptor agonists. The compound is efficiently prepared from trans-urocanic acid, undergoing a series of transformations including reduction, dehydration, and reduction to yield primary amines essential for the synthesis of impromidine analogues (Sellier et al., 1992).

Crystal Structure Analysis

Research on related compounds with structural similarity to this compound has provided insights into the non-planar nature of the molecules, bond fixation, and delocalization within rings, as well as intermolecular interactions, such as N–O···π(imidazole) interactions. These structural analyses are crucial for understanding the properties and reactivity of these compounds (Boechat et al., 2016).

Antiangiogenic Applications

The metabolism of compounds structurally similar to this compound, like KR-31831, has been studied using LC-MS and LC-MS/MS analysis. These compounds exhibit potential as novel antiangiogenic agents, with insights into their metabolic pathways offering valuable information for their therapeutic applications (Kim et al., 2005).

Histamine H3 Receptor Activation

Certain cyclopropane-based conformationally restricted analogues of histamine, related to this compound, have been designed as histamine H3 receptor agonists. These compounds, synthesized from chiral cyclopropane units, have shown significant binding affinity and agonist effects on the receptor, highlighting their potential for therapeutic applications (Kazuta et al., 2003).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[(5-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNVLRYKUURFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CNC2CC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

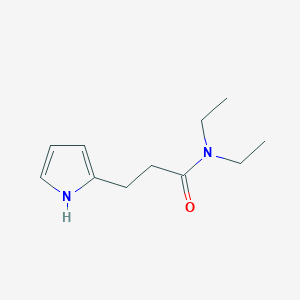

![3-Methyl-3-azaspiro[5.5]undec-7-en-9-one](/img/structure/B1396734.png)

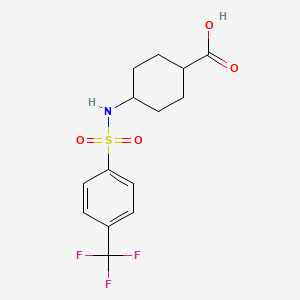

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1396735.png)

![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)

![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)

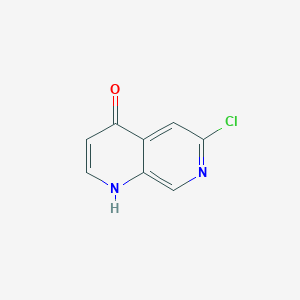

![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)